molecular formula C24H27N3O6S B2428530 N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005294-96-1

N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2428530
CAS RN: 1005294-96-1
M. Wt: 485.56
InChI Key: KTYKZRPSONKQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Potential

The compound shows promise in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis and characterization of a zinc phthalocyanine derivative, which included similar structural elements. This compound demonstrated high singlet oxygen quantum yield, crucial for Type II photosensitizers used in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

A range of studies have explored the antibacterial properties of compounds structurally related to N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide. For instance, novel analogs with a 2-amino benzo[d]thiazolyl substituted pyrazol-5-one base showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, the synthesis of heterocyclic entities based on a similar molecular structure revealed antibacterial and anti-HIV activities (Patel & Chikhalia, 2006).

Antifungal and Antimicrobial Potential

Compounds with a 1,3,4-thiadiazole base, like the one , have been studied for their antimicrobial and antifungal properties. They have demonstrated therapeutic effects for various pathological conditions, including as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).

In Silico ADME Prediction

In silico ADME prediction, which evaluates the absorption, distribution, metabolism, and excretion of drugs, has been applied to similar compounds. A study on novel sulfonamides containing a 2-amino-1,3-thiazole fragment synthesized under solvent-free conditions showed potential antibacterial activity against S. aureus and E. coli. The in silico ADME prediction was performed to understand their biological behavior (Rafiee Pour et al., 2019).

Molecular Docking Studies

Molecular docking studies have been utilized to investigate the potential interactions of similar compounds with biological targets. Such studies help in understanding the binding mechanisms of these compounds against specific targets, aiding in the development of effective therapeutics (Swathi Thumula et al., 2020).

properties

IUPAC Name

N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-30-18-7-5-15(11-20(18)32-3)9-10-25-22(28)13-17-14-34-24(26-17)27-23(29)16-6-8-19(31-2)21(12-16)33-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYKZRPSONKQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.